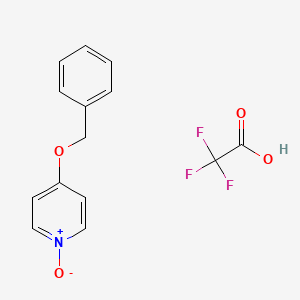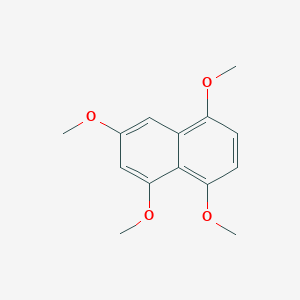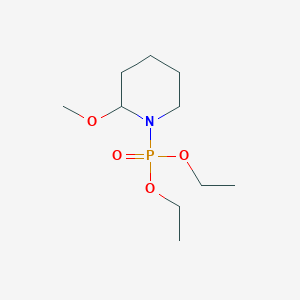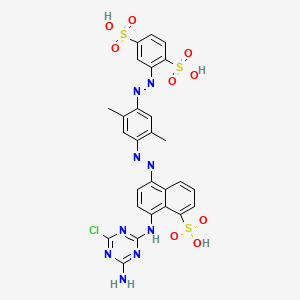![molecular formula C23H15NO3 B14357703 5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione CAS No. 90140-27-5](/img/structure/B14357703.png)
5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione is an organic compound characterized by its unique structure, which includes a furan ring substituted with phenyl groups and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione typically involves the condensation of furan-2,3-dione with aniline derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, resulting in the formation of the imino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron) are employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl rings can participate in π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2-one
- 5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]thiophene-2,3-dione
Uniqueness
5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione is unique due to its specific substitution pattern and the presence of both phenyl and imino groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
90140-27-5 |
|---|---|
Molecular Formula |
C23H15NO3 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-(C,N-diphenylcarbonimidoyl)-5-phenylfuran-2,3-dione |
InChI |
InChI=1S/C23H15NO3/c25-21-19(22(27-23(21)26)17-12-6-2-7-13-17)20(16-10-4-1-5-11-16)24-18-14-8-3-9-15-18/h1-15H |
InChI Key |
XFXHKXFLBQSLSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=O)O2)C(=NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


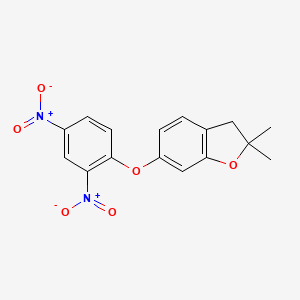
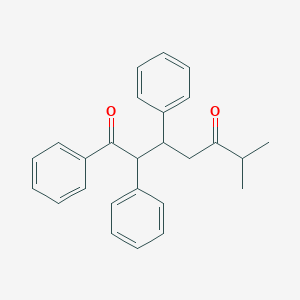
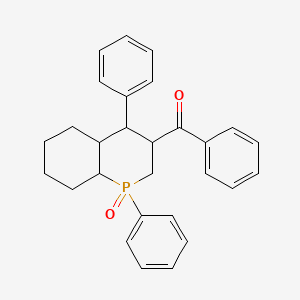
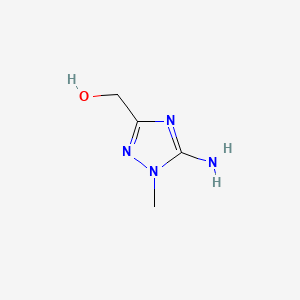
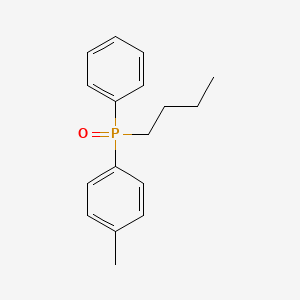
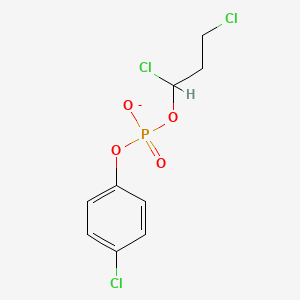

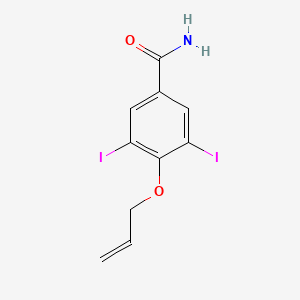
![4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14357672.png)
